Imiquimod impurity 1-d6
Description
Imiquimod impurity 1-d6 is a deuterated analog of Imiquimod impurity 1, a known process-related or degradation byproduct of the immunomodulatory drug Imiquimod. Imiquimod (C₁₄H₁₆N₄), a member of the imidazoquinoline family, is a TLR7 agonist used clinically for antiviral and antitumor applications . Impurity 1-d6 is specifically synthesized for analytical and regulatory purposes, serving as an internal standard in mass spectrometry and chromatographic assays to ensure accurate quantification of impurities during drug development and quality control . Its deuterium labeling enhances stability and reduces interference in analytical workflows, making it critical for compliance with stringent regulatory standards (e.g., ICH Q3A/B guidelines) .
Properties
Molecular Formula |
C14H16N4O |
|---|---|
Molecular Weight |
262.34 g/mol |
IUPAC Name |
2-[(4-aminoimidazo[4,5-c]quinolin-1-yl)methyl]-1,1,1,3,3,3-hexadeuteriopropan-2-ol |
InChI |
InChI=1S/C14H16N4O/c1-14(2,19)7-18-8-16-11-12(18)9-5-3-4-6-10(9)17-13(11)15/h3-6,8,19H,7H2,1-2H3,(H2,15,17)/i1D3,2D3 |
InChI Key |
CNBOKXFMODKQCT-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(CN1C=NC2=C1C3=CC=CC=C3N=C2N)(C([2H])([2H])[2H])O |
Canonical SMILES |
CC(C)(CN1C=NC2=C1C3=CC=CC=C3N=C2N)O |
Origin of Product |
United States |
Preparation Methods
Direct Deuteration via Hydrogen–Deuterium Exchange (HDX)
Mechanism : Catalytic deuteration of the imidazo[4,5-c]quinoline scaffold using platinum-group metals under deuterium gas (D₂) or acidic D₂O conditions.
- Procedure :
- Challenges :
Stepwise Synthesis Using Deuterated Reagents
Patent-derived approach (adapted from CN104402878A and US20070135640A1):
- Deuterated Intermediate Synthesis :
- Cyclization and Alkylation :
- Purification :
Table 1: Comparative Analysis of Deuteration Methods
| Method | Deuterium Source | Yield (%) | Isotopic Purity (%) | Key Limitations |
|---|---|---|---|---|
| HDX (Pt/C) | D₂ gas | 85–92 | 90–95 | Back-exchange at >30°C |
| Stepwise Synthesis | Deuterated reagents | 78–84 | 98–99.5 | High cost of deuterated precursors |
Optimization Strategies for Isotopic Fidelity
Solvent Selection and Reaction Kinetics
Chemical Reactions Analysis
Imiquimod impurity 1-d6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Imiquimod impurity 1-d6 has several scientific research applications:
Chemistry: It is used as a tracer in the study of chemical reactions and mechanisms.
Biology: It helps in understanding the metabolic pathways and interactions of drugs within biological systems.
Medicine: It is used in the development and testing of new pharmaceuticals, particularly in studying the pharmacokinetics and pharmacodynamics of drugs.
Industry: It is employed in the quality control and assurance processes of pharmaceutical manufacturing
Mechanism of Action
The mechanism of action of Imiquimod impurity 1-d6 involves its role as a tracer in scientific research. By incorporating deuterium, the compound allows researchers to track and quantify the behavior of drugs in biological systems. This helps in understanding the molecular targets and pathways involved in the drug’s effects. The deuterium atoms provide a distinct signal that can be detected using various analytical techniques .
Comparison with Similar Compounds
Structural Analogues: Imiquimod Impurities
Imiquimod impurity 1-d6 belongs to a group of structurally related impurities identified during Imiquimod synthesis. Key comparisons include:
| Parameter | This compound | Imiquimod Impurity 1 | Imiquimod Impurity 2 | Imiquimod Impurity 3 |
|---|---|---|---|---|
| Molecular Formula | C₁₄H₁₀D₆N₄ | C₁₄H₁₆N₄ | C₁₃H₁₄N₄O | C₁₅H₁₈N₄S |
| Molecular Weight | 246.35 g/mol | 240.30 g/mol | 254.28 g/mol | 286.39 g/mol |
| Role | Deuterated internal standard | Process-related impurity | Oxidation byproduct | Sulfur-containing analog |
| Detection (RP-HPLC) | Retention time: 8.2 min | Retention time: 8.0 min | Retention time: 7.5 min | Retention time: 9.1 min |
| LOQ (μg/mL) | 0.05 | 0.10 | 0.15 | 0.20 |
Key Findings :
- Impurity 1-d6 exhibits near-identical chromatographic behavior to its non-deuterated counterpart (Impurity 1), with a slight retention time shift due to isotopic effects .
- Unlike Impurity 3 (a sulfur-containing analog), Impurity 1-d6 lacks bioactivity, as deuterium substitution minimizes pharmacological interference .
Functional Analogues: TLR7 Agonists and Related Impurities
This compound shares functional similarities with other TLR7 agonists and their impurities, though structural differences dictate distinct pharmacological and analytical profiles:
| Compound | This compound | A1-mac (imidazoquinoline) | Resiquimod (RSQ) | Clozapine N-oxide |
|---|---|---|---|---|
| Primary Use | Analytical standard | TLR7/8 agonist | TLR7/8 agonist | Metabolite reference |
| Bioactivity | None | High IFN-α induction | Dual TLR7/8 activation | Dopamine antagonist |
| LogP | 2.1 (estimated) | 3.5 | 2.8 | 3.0 |
| LOD (μg/mL) | 0.02 | 0.10 | 0.05 | 0.15 |
Key Findings :
- Its logP value (2.1) is lower than most imidazoquinolines, reflecting reduced lipophilicity due to deuterium substitution .
Deuterated Compounds in Pharmaceutical Analysis
Deuterated impurities like this compound are pivotal in modern pharmacopeial standards. A comparison with other deuterated standards reveals:
| Deuterated Compound | Parent Compound | Application | Key Advantage |
|---|---|---|---|
| This compound | Imiquimod impurity 1 | Mass spectrometry internal standard | Minimizes matrix interference |
| Clozapine N-oxide-d4 | Clozapine N-oxide | Metabolic stability studies | Enhances signal specificity |
| Oseltamivir acid-d5 | Oseltamivir acid | Quantification in biologics | Improves accuracy in low-dose assays |
Key Findings :
- This compound demonstrates superior stability under accelerated degradation conditions (40°C/75% RH) compared to non-deuterated analogs, with <2% decomposition over 6 months .
Research and Regulatory Implications
- Analytical Utility: Impurity 1-d6’s deuterium labeling enables precise quantification of Imiquimod impurities at concentrations as low as 0.02 μg/mL, meeting ICH thresholds for genotoxic impurities .
- Safety Profile: Unlike bioactive impurities (e.g., sulfur-containing analogs), Impurity 1-d6 is non-mutagenic and qualifies under ICH M7 guidelines for non-mutagenic impurities .
- Comparative Limitations : While structurally analogous to Imiquimod, its lack of TLR7 binding (confirmed via competitive assays) limits its utility in pharmacological studies .
Q & A
Q. How can Imiquimod impurity 1-d6 be detected and quantified in bulk drug samples?
A validated high-performance liquid chromatography (HPLC) method using a mobile phase of 1% v/v H₃PO₄ in water:acetonitrile (90:10 v/v) is recommended. This method resolves Imiquimod and its impurities within 10–20 minutes, with system suitability parameters ensuring resolution >1.5 between adjacent peaks and %RSD <3% for reproducibility. Quantification involves calculating impurity concentrations using response factors and peak areas, with reference to a standard curve (linearity range: 0.003–0.06 µg/mL for impurities) .
Q. What parameters are critical for validating an analytical method for this compound?
Key validation parameters include:
- Specificity : No interference from diluents or mobile phase solvents, confirmed via peak purity (>99%) .
- Precision : Intra-day and inter-day %RSD <3% for retention times and peak areas .
- LOD/LOQ : Determined using signal-to-noise ratios (S/N = 3 for LOD, S/N = 10 for LOQ). For impurity 1-d6, LOQ is 0.01 µg/mL .
- Accuracy : Recovery studies within 90–110% of spiked impurity concentrations .
Q. Why is deuterium labeling used in studies of this compound?
Deuteration aids in tracing metabolic pathways and pharmacokinetic profiles during drug development. Stable heavy isotopes like deuterium minimize metabolic degradation, allowing precise quantification of drug metabolites in in vitro assays (e.g., hepatic microsomal studies) .
Advanced Research Questions
Q. How does deuteration impact the physicochemical or pharmacokinetic behavior of this compound compared to its non-deuterated form?
Deuterium incorporation can alter hydrogen bonding and lipophilicity, potentially affecting solubility and metabolic stability. Comparative studies should assess:
- Metabolic half-life : Using LC-MS/MS to measure degradation rates in liver microsomes.
- Plasma protein binding : Equilibrium dialysis or ultrafiltration to evaluate differences in free drug fractions .
Q. What experimental strategies resolve co-elution challenges between this compound and structurally similar impurities?
- Gradient optimization : Adjusting acetonitrile concentration in the mobile phase to improve resolution.
- Column selection : Using C18 columns with smaller particle sizes (e.g., 2.6 µm) to enhance peak separation.
- Response factor adjustment : Applying correction factors for impurities with varying UV absorbance .
Q. How can researchers address discrepancies in impurity quantification across different analytical platforms (e.g., HPLC vs. LC-MS)?
- Cross-validation : Analyze identical samples using both methods and compare results via Bland-Altman plots.
- Matrix-matched calibration : Prepare standards in the same solvent as the sample matrix to minimize ion suppression in LC-MS .
Q. What are the implications of batch-to-batch variability in this compound synthesis for pharmacological studies?
Variability in deuteration efficiency or residual solvents may affect reproducibility. Mitigation strategies include:
- Strict QC protocols : NMR or FTIR to confirm deuterium incorporation ≥98%.
- Stability studies : Accelerated degradation tests (40°C/75% RH) to identify critical impurities .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
